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Compound of Interest

Compound Name: 2-(Phenylsulfonyl)pyridine

Cat. No.: B1580734

This guide provides a comprehensive overview of the key spectroscopic data for the
characterization of 2-(Phenylsulfonyl)pyridine, a compound of significant interest in chemical
synthesis and drug development. The following sections detail the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural
elucidation of this molecule. This document is intended for researchers, scientists, and
professionals in the field of drug development who require a thorough understanding of the
spectroscopic properties of this compound.

Molecular Structure and Spectroscopic Overview

2-(Phenylsulfonyl)pyridine is a white crystalline solid with the chemical formula C11HsNO:S.
[1] Its structure, consisting of a pyridine ring attached to a phenylsulfonyl group, gives rise to a
unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the
identity and purity of the compound in various applications, from synthetic chemistry to
pharmaceutical research.[1][2]

The spectroscopic characterization of 2-(Phenylsulfonyl)pyridine relies on a combination of
techniques that probe different aspects of its molecular structure. *H and 3C NMR
spectroscopy provide detailed information about the hydrogen and carbon framework,
respectively. IR spectroscopy identifies the characteristic functional groups present in the
molecule, while mass spectrometry determines the molecular weight and provides insights into
the fragmentation patterns.
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Caption: Molecular structure of 2-(Phenylsulfonyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 2-
(Phenylsulfonyl)pyridine, both *H and 3C NMR provide critical data for confirming its
structure.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:
e Weigh approximately 5-10 mg of 2-(Phenylsulfonyl)pyridine.

o Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCls or
DMSO-de) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if
necessary.

Data Acquisition:
e Instrument: A 400 MHz or higher field NMR spectrometer.
e 'HNMR:

o Acquire a one-dimensional proton spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds.

o Reference the spectrum to the residual solvent peak (e.g., CDCls at 7.26 ppm).
e 13C NMR:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds.
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o Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).

'H NMR Spectral Data

The *H NMR spectrum of 2-(Phenylsulfonyl)pyridine is characterized by distinct signals for
the protons on both the pyridine and phenyl rings. The electron-withdrawing nature of the
sulfonyl group significantly influences the chemical shifts of the adjacent protons.

] Chemical Shift (3, o Coupling Constant
Proton Assignment Multiplicity
ppm) (J, Hz)
Pyridine-H6 ~8.8 dd 45,15
Phenyl-H (ortho) ~8.0 m
Pyridine-H4 ~7.7 dd 45,1.6
Phenyl-H (meta, para) ~7.2 m

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and

concentration.

3C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. The
carbon atoms attached to the sulfonyl group and the nitrogen atom in the pyridine ring are
typically deshielded and appear at lower fields.
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Carbon Assignment Chemical Shift (3, ppm)
Pyridine-C2 ~151
Pyridine-C6 ~150
Phenyl-C (ipso) ~141
Pyridine-C4 ~135
Phenyl-C (para) ~135
Phenyl-C (ortho) ~128
Pyridine-C3, C5 ~120

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and
concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of 2-(Phenylsulfonyl)pyridine shows
characteristic absorption bands for the sulfonyl group and the aromatic rings.

Experimental Protocol: FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of 2-(Phenylsulfonyl)pyridine with approximately 100-200
mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform
powder is obtained.

o Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
¢ Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

e Acquire the spectrum in the range of 4000-400 cm~1.
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e Collect a background spectrum of the empty sample compartment or a pure KBr pellet.

e Ratio the sample spectrum against the background to obtain the final absorbance or
transmittance spectrum.

IR Spectral Data

The key absorption bands in the IR spectrum of 2-(Phenylsulfonyl)pyridine are summarized

below.
Wavenumber (cm~?) Vibrational Mode Intensity
~3100-3000 C-H stretch (aromatic) Medium

C=C and C=N stretch _
~1600, 1580, 1470, 1450 o Medium to Strong
(aromatic rings)

~1350-1300 Asymmetric SOz stretch Strong

~1180-1140 Symmetric SO: stretch Strong
C-H out-of-plane bend

~760, ~690 ) Strong
(aromatic)

The strong absorption bands corresponding to the symmetric and asymmetric stretching
vibrations of the S=0O bonds are highly characteristic of the sulfonyl group.

Spectroscopic Characterization

Mass Spectrometry

Synthesis & Purification / \ Data Analysis & Verification
S El e Purificatioln . ——— > IR Spectroscopy —— > Spectral Interpretation —— Structural Verification
2-(Phenylsulfonyl)pyridine (e.g., Recrystallization)
NMR Spectroscopy
(*H, 3C)
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Caption: Experimental workflow for the synthesis and spectroscopic characterization of 2-
(Phenylsulfonyl)pyridine.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. Itis a
crucial tool for determining the molecular weight of a compound and can also provide structural
information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Sample Preparation:

o Prepare a dilute solution of 2-(Phenylsulfonyl)pyridine in a suitable volatile solvent (e.g.,
methanol or acetonitrile).

Data Acquisition (Electron lonization - EI):

Instrument: A mass spectrometer with an electron ionization source.

Introduce the sample into the ion source.

lonize the sample using a beam of high-energy electrons (typically 70 eV).

Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Mass Spectral Data

The mass spectrum of 2-(Phenylsulfonyl)pyridine is expected to show a prominent molecular
ion peak (M*) at m/z 219, corresponding to its molecular weight.

Expected Fragmentation Pattern: The fragmentation of 2-(Phenylsulfonyl)pyridine under El
conditions is likely to involve cleavage of the C-S and S-N bonds. Key expected fragment ions
include:

e m/z 219: Molecular ion [C11HaNO2S]*
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e m/z 141: Loss of the phenyl group [CsHaNSO2]*
e m/z 78: Pyridine radical cation [CsHsN]*
e m/z 77: Phenyl cation [CeHs]™*

The observation of these fragments would provide strong evidence for the proposed structure.

Conclusion

The spectroscopic data presented in this guide, including NMR, IR, and MS, provide a
comprehensive and self-validating system for the characterization of 2-
(Phenylsulfonyl)pyridine. The detailed analysis of the chemical shifts, coupling constants,
vibrational frequencies, and fragmentation patterns allows for the unambiguous identification
and purity assessment of this important synthetic intermediate. Researchers and scientists can
utilize this information as a reliable reference for their work in drug development and other
areas of chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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